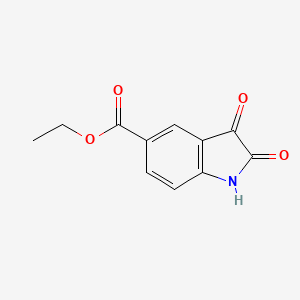

Ethyl 2,3-dioxoindoline-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dioxo-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-2-16-11(15)6-3-4-8-7(5-6)9(13)10(14)12-8/h3-5H,2H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOOJCPTYHCVQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2,3 Dioxoindoline 5 Carboxylate and Analogous Dioxoindoline Systems

Classical Approaches to the Indoline-2,3-dione Core

The foundational methods for constructing the isatin (B1672199) core, while having certain limitations, have been instrumental in the field and continue to be adapted for modern applications.

The Sandmeyer Isatin Synthesis and its Modern Adaptations.dergipark.org.trchemicalbook.com

The Sandmeyer synthesis, one of the oldest and most direct methods for preparing isatin, involves the reaction of aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. biomedres.usirapa.org This forms an isonitrosoacetanilide intermediate, which is then cyclized using a strong acid, typically concentrated sulfuric acid, to yield the isatin core in good yields, often exceeding 75%. biomedres.uswikipedia.org

Despite its historical significance and effectiveness, the traditional Sandmeyer method has limitations, including the use of harsh acidic conditions and the potential for moderate yields with certain substituted anilines, particularly those with electron-donating groups. irapa.orgnih.gov Modern adaptations have focused on overcoming these drawbacks. For instance, modifications to the reaction conditions and the use of alternative acid catalysts are being explored to improve yields and broaden the substrate scope.

| Reactants | Intermediate | Final Product | Key Reagents | Yield |

| Aniline, Chloral hydrate, Hydroxylamine hydrochloride | Isonitrosoacetanilide | Isatin | Sodium sulfate, Sulfuric acid | >75% |

The Stolle Isatin Synthesis and its Mechanistic Considerations.dergipark.org.trchemicalbook.com

Considered a superior alternative to the Sandmeyer method for both substituted and unsubstituted isatins, the Stolle synthesis offers a versatile route to the dioxoindoline core. biomedres.uswikipedia.org This method involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. wikipedia.org This intermediate subsequently undergoes cyclization in the presence of a Lewis acid, such as aluminum trichloride, titanium tetrachloride, or boron trifluoride, to afford the desired isatin derivative. dergipark.org.trwikipedia.org

The mechanism of the Stolle synthesis proceeds through an initial acylation of the aniline with oxalyl chloride. The resulting chlorooxalylanilide then undergoes an intramolecular Friedel-Crafts-type acylation, facilitated by the Lewis acid, to form the five-membered ring of the isatin core. This method is particularly advantageous for the synthesis of N-substituted isatins. irapa.org

| Reactants | Intermediate | Final Product | Key Reagents |

| Arylamine, Oxalyl chloride | Chlorooxalylanilide | Isatin derivative | Lewis acid (e.g., AlCl₃, TiCl₄) |

Contemporary Synthetic Strategies for Substituted Dioxoindolines

Modern organic synthesis has ushered in an era of more efficient, atom-economical, and environmentally friendly methods for constructing complex molecular architectures. The synthesis of substituted dioxoindolines has greatly benefited from these advancements.

Multi-Component Reaction (MCR) Approaches to Dioxoindoline Scaffolds.wikipedia.org

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. beilstein-journals.org Several MCRs have been developed for the synthesis of dioxoindoline scaffolds. For example, a one-pot reaction involving isatin, a 1,3-dicarbonyl compound, and an amine can lead to the formation of functionalized spirooxindoles. daneshyari.com These reactions often proceed with high efficiency and can be catalyzed by various catalysts, including Lewis acids and organocatalysts. researchgate.net

Synthetic Transformations from Indole (B1671886) Precursors.biomedres.usirapa.orgwikipedia.org

The direct oxidation of readily available indole precursors represents a modern and efficient strategy for the synthesis of N-substituted isatins. wikipedia.orgresearchgate.net Various oxidizing agents have been employed for this transformation, including tert-butyl hydroperoxide (TBHP) and others. wikipedia.org This approach avoids the harsh conditions associated with classical methods and provides a direct route to N-alkylated isatins. For instance, the oxidation of indole with oxygen in the presence of a photosensitizer has been reported as an environmentally benign method. nih.gov

| Starting Material | Transformation | Product | Key Reagents/Conditions |

| Substituted Indoles | Direct Oxidation | N-Substituted Isatins | TBHP, O₂, photosensitizer |

Catalytic Methods in Dioxoindoline Synthesis, including Nanocatalysis.nih.gov

The development of novel catalytic systems has revolutionized the synthesis of dioxoindolines, offering milder reaction conditions, higher yields, and improved selectivity. Both homogeneous and heterogeneous catalysts have been successfully applied. For instance, acid-catalyzed condensation reactions are among the most useful methods for synthesizing trisindolines from isatins and indoles, often proceeding with high yield and short reaction times. nih.gov

In recent years, nanocatalysis has emerged as a particularly promising area. Nanoparticles offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity. For example, silica-coated magnetite nanoparticles functionalized with an ionic liquid have been used as a recyclable nanocatalyst for the synthesis of trisindolines in water. nih.gov Another example involves the use of a magnetically separable catalyst for the synthesis of oxindoles from isatin and 1,3-indandione. vivekanandcollege.ac.in These nanocatalysts not only improve reaction efficiency but also facilitate catalyst recovery and reuse, aligning with the principles of green chemistry.

Cycloaddition and Cyclocondensation Reactions in Dioxoindoline Formation

The formation of the 2,3-dioxoindoline (isatin) scaffold and its derivatives is frequently achieved through powerful ring-forming strategies, including cycloaddition and cyclocondensation reactions. These methods provide access to a wide range of complex heterocyclic systems built around the isatin core.

Cycloaddition Reactions are particularly valuable for constructing spirocyclic dioxoindolines, where one of the atoms of the isatin ring is part of a second ring. A prominent example is the 1,3-dipolar cycloaddition reaction. uevora.pt In this approach, an azomethine ylide is generated in situ from the condensation of an isatin derivative with an α-amino acid, such as L-proline or sarcosine. uevora.pt This reactive intermediate (the 1,3-dipole) then undergoes a cycloaddition with a dipolarophile, typically an electron-deficient alkene, to form a spiropyrrolidine-oxindole framework. uevora.pt The reaction proceeds with high diastereoselectivity in many cases. uevora.pt The versatility of this method allows for the synthesis of diverse spirooxindoles by varying the isatin, amino acid, and dipolarophile components. uevora.pt

Another type of cycloaddition involves the reaction of 2-(2-oxoindoline-3-ylidene)acetates with nitrones, which also proceeds via a 1,3-dipolar mechanism to yield highly functionalized spiroisoxazolidines. mdpi.com A notable feature of these reactions can be their reversibility, which allows for thermodynamic control over the diastereoselectivity of the final product. mdpi.com

Cyclocondensation Reactions are fundamental to the primary synthesis of the dioxoindoline ring itself. The most classic and widely used method is the Sandmeyer isatin synthesis. irapa.orgbiomedres.us This process involves the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution to form an isonitrosoacetanilide intermediate. ijrrjournal.com This intermediate is then isolated and subjected to cyclization under strong acidic conditions, typically using concentrated sulfuric acid, to yield the 2,3-dioxoindoline ring. irapa.orgdergipark.org.tr This intramolecular condensation is highly effective for anilines bearing electron-withdrawing groups. wright.edu

Furthermore, the C3-carbonyl group of the pre-formed isatin core is highly reactive and readily participates in condensation reactions, such as the Claisen-Schmidt aldol (B89426) condensation. nih.gov In this reaction, isatin acts as the electrophile and condenses with a nucleophile, such as an acetophenone (B1666503) carbanion, to form a β-hydroxy ketone intermediate. nih.gov Subsequent dehydration yields an α,β-unsaturated ketone, a class of compounds often referred to as isatin-based chalcones. nih.gov

| Reaction Type | Key Reactants | Product Type | Mechanism Highlight |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Isatin, α-Amino Acid, Dipolarophile | Spiro[pyrrolidine-oxindole] | In situ generation of an azomethine ylide followed by cycloaddition. uevora.pt |

| Sandmeyer Synthesis | Aniline, Chloral Hydrate, Hydroxylamine | 2,3-Dioxoindoline (Isatin) | Acid-catalyzed intramolecular cyclization of an isonitrosoacetanilide intermediate. irapa.orgijrrjournal.com |

| Aldol Condensation | Isatin, Active Methylene (B1212753) Compound (e.g., Acetophenone) | C3-Substituted Isatin Derivative (e.g., Chalcone) | Nucleophilic addition to the C3-carbonyl followed by dehydration. nih.gov |

Dedicated Synthetic Routes to Ethyl 2,3-Dioxoindoline-5-carboxylate

While numerous methods exist for the synthesis of the parent isatin scaffold, a dedicated and efficient route to This compound can be readily devised from established principles, most notably the Sandmeyer synthesis. ijrrjournal.com This classical approach is well-suited for producing isatins with specific substitutions on the aromatic ring by selecting the appropriately substituted aniline as the starting material.

The synthesis of this compound commences with Ethyl 4-aminobenzoate (B8803810) . The procedure can be outlined in two primary steps:

Formation of the Isonitrosoacetanilide Intermediate: The first step is the reaction of Ethyl 4-aminobenzoate with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution containing sodium sulfate. irapa.orgijrrjournal.com The mixture is heated to boiling, which facilitates the condensation reaction and the formation of the corresponding intermediate, ethyl 4-(2-(hydroxyimino)acetamido)benzoate. ijrrjournal.com Upon cooling, this isonitrosoacetanilide derivative typically crystallizes from the reaction mixture and can be isolated by filtration. ijrrjournal.com

Acid-Catalyzed Cyclization: The isolated intermediate is then treated with a strong dehydrating acid, most commonly concentrated sulfuric acid. irapa.org The acid catalyzes an intramolecular electrophilic substitution reaction, where the aromatic ring attacks the imine carbon, leading to ring closure. dergipark.org.tr Subsequent hydrolysis of the resulting imine within the five-membered ring affords the final product, this compound, which presents as a stable, crystalline solid. dergipark.org.tr

This route is advantageous due to the commercial availability of the starting aniline and the reliability of the Sandmeyer reaction for a wide range of substituted anilines.

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | Ethyl 4-aminobenzoate | Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, H₂O | Ethyl 4-(2-(hydroxyimino)acetamido)benzoate | Condensation to form isonitrosoacetanilide. ijrrjournal.com |

| 2 | Ethyl 4-(2-(hydroxyimino)acetamido)benzoate | Concentrated Sulfuric Acid (H₂SO₄) | This compound | Intramolecular cyclization and hydrolysis. irapa.org |

Principles and Applications of Green Chemistry in Dioxoindoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of dioxoindoline derivatives to minimize environmental impact and enhance laboratory safety. sjp.ac.lk This involves developing sustainable protocols that are cost-effective, energy-efficient, and reduce the generation of hazardous waste. sjp.ac.lk

Key principles of green chemistry relevant to dioxoindoline synthesis include:

Use of Green Solvents: A primary focus is replacing hazardous organic solvents with environmentally benign alternatives. sjp.ac.lk Water and ethanol (B145695) are frequently used as green solvents. For example, efficient one-pot, three-component reactions involving isatin, malononitrile (B47326), and dimedone have been developed using a water/ethanol mixture as the solvent, eliminating the need for volatile and toxic organic solvents. sjp.ac.lk

Energy Efficiency: Alternative energy sources are employed to reduce reaction times and energy consumption. Microwave irradiation has emerged as a powerful tool, often leading to significantly shorter reaction times and higher yields compared to conventional heating. nih.gov The synthesis of spirooxindole derivatives via a three-component reaction of isatin, an amino acid, and but-2-ynedioates has been successfully performed under catalyst-free microwave irradiation in water, highlighting an efficient and environmentally friendly protocol. nih.gov

Atom Economy and Multi-Component Reactions (MCRs): Green synthesis prioritizes reactions with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov Multi-component reactions are exemplary in this regard, as they allow for the construction of complex molecules in a single step from three or more starting materials, reducing the number of synthetic steps and purification procedures. nih.gov The synthesis of spirooxindoles is frequently achieved through such one-pot MCRs. sjp.ac.lk

Use of Recyclable Catalysts: The development of heterogeneous or recyclable catalysts is another cornerstone of green dioxoindoline synthesis. Using a solid acid catalyst like CoFe₂O₄@SiO₂@SO₃H for the synthesis of spirooxindoles allows for easy separation of the catalyst from the reaction mixture and its reuse in subsequent reactions, which is both economical and environmentally friendly. sjp.ac.lk

These green approaches not only mitigate the environmental footprint of chemical synthesis but also often provide advantages in terms of efficiency, simplicity, and cost-effectiveness. sjp.ac.lk

| Parameter | Traditional Approach | Green Approach |

|---|---|---|

| Solvents | Volatile organic compounds (e.g., Toluene, Benzene) | Water, Ethanol, Ionic Liquids, or solvent-free conditions. sjp.ac.lk |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasonic techniques. nih.govresearchgate.net |

| Reaction Type | Multi-step synthesis with isolation of intermediates. | One-pot, multi-component reactions (MCRs). nih.gov |

| Catalysis | Homogeneous catalysts (often requiring difficult separation) | Recyclable heterogeneous or nanocatalysts. sjp.ac.lk |

| Waste Generation | Higher, due to multiple steps and solvent use. | Minimized through high atom economy and solvent reduction. nih.gov |

Elucidation of Reactivity and Derivatization Chemistry of Ethyl 2,3 Dioxoindoline 5 Carboxylate

Transformations at the C-3 Carbonyl Group

The isatin (B1672199) core is distinguished by two carbonyl groups at the C-2 (amide) and C-3 (ketone) positions. The C-3 keto-carbonyl group is notably more reactive and behaves as the primary site for nucleophilic attack and condensation reactions. ijrrjournal.com This enhanced reactivity allows for selective transformations, making it a focal point for the synthesis of diverse and complex heterocyclic systems. nih.govirapa.org

Detailed Analysis of Nucleophilic Addition Reactions

The electrophilicity of the C-3 carbonyl carbon makes it highly susceptible to attack by various nucleophiles. This fundamental reactivity has been exploited in numerous synthetic strategies. A prominent example is the base-catalyzed aldol-type addition reaction. Isatin and its derivatives can react with enolates, such as those generated from acetaldehyde, to form 3-substituted-3-hydroxyindolin-2-one products. nih.gov This transformation provides a direct route to chiral tertiary alcohols, which are valuable intermediates in the synthesis of biologically active compounds.

Another significant class of nucleophilic addition involves organophosphorus reagents. The reaction of isatins with dialkyl phosphites, known as the Pudovik reaction, proceeds to yield α-hydroxyphosphonates. This transformation typically occurs under base catalysis and results in the formation of a new carbon-phosphorus bond at the C-3 position, affording functionalized oxindole (B195798) derivatives with potential applications in medicinal chemistry.

Condensation Reactions with Nitrogen and Carbon Nucleophiles (e.g., Hydrazides, Active Methylene (B1212753) Compounds)

The C-3 carbonyl group readily undergoes condensation reactions with a variety of nucleophiles, particularly those containing nitrogen and activated carbon centers. These reactions typically involve the initial nucleophilic addition to the carbonyl, followed by dehydration to yield a C=C or C=N double bond.

Condensation with nitrogen nucleophiles, such as hydrazides, is a common method for derivatization. For instance, the reaction of Ethyl 2,3-dioxoindoline-5-carboxylate with carbohydrazides in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid, leads to the formation of the corresponding N'- (2-oxoindolin-3-ylidene)carbohydrazides. researchgate.net

The Knoevenagel condensation, involving the reaction of the C-3 carbonyl with active methylene compounds, is a cornerstone of isatin chemistry for C-C bond formation. nih.gov This reaction is typically catalyzed by a weak base (e.g., piperidine) and is effective with a range of active methylene compounds, including malononitrile (B47326) and ethyl cyanoacetate. nih.gov The resulting 2-oxoindolin-3-ylidene products are valuable intermediates for the synthesis of more complex heterocyclic systems, such as spirooxindoles. nih.gov

| Nucleophile | Reaction Type | Typical Conditions | Product Class |

|---|---|---|---|

| Hydrazides | Condensation | Ethanol, Acetic Acid (cat.), Reflux | Hydrazones (e.g., N'-(2-oxoindolin-3-ylidene)carbohydrazides) |

| Malononitrile | Knoevenagel Condensation | Aqueous medium, Reflux, Catalyst (e.g., SBA-Pr-SO3H) | 2-(2-Oxoindolin-3-ylidene)malononitrile |

| Ethyl Cyanoacetate | Knoevenagel Condensation | Aqueous medium, Reflux, Catalyst (e.g., SBA-Pr-SO3H) | Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate |

| Cyclohexane-1,3-dione | Knoevenagel Condensation | Piperidinium acetate (B1210297), Water, 100°C | 2-(2-Oxo-1,2-dihydro-indol-3-ylidene)cyclohexane-1,3-dione |

Spiro-Annulation Strategies Involving the C-3 Position

The C-3 position of this compound is central to the construction of spirooxindoles, a class of compounds with significant biological and pharmacological relevance. nih.gov Spiro-annulation reactions pivot on the transformation of the C-3 sp² carbonyl carbon into a sp³ spirocyclic center.

A powerful strategy for achieving this is through multicomponent reactions (MCRs). Three-component reactions involving an isatin derivative, an amino acid (such as proline or sarcosine), and a dipolarophile (an electron-deficient alkene or alkyne) are widely used to construct spiropyrrolidine-oxindole and related heterocyclic frameworks. nih.gov In this process, the isatin and amino acid condense to form an intermediate azomethine ylide, which then undergoes a [3+2] cycloaddition reaction with the dipolarophile to generate the spirocyclic product. nih.gov

Another key approach involves [2+2] cycloaddition reactions. For example, isatin-derived imines can react with aryloxy acetic acid to yield spiro-β-lactam-oxindoles. Furthermore, spiro[indoline-3,4′-pyran] derivatives can be synthesized via a multicomponent reaction of isatins, malononitrile or ethyl cyanoacetate, and a β-ketoester in the presence of a basic catalyst like piperidine. biomedres.us These strategies highlight the versatility of the C-3 position in generating molecular complexity through the formation of spiro-fused ring systems.

Reactivity at the Indoline (B122111) Nitrogen (N-1) Position

The nitrogen atom at the N-1 position of the indoline ring is an important site for functionalization. While the lone pair of electrons on the nitrogen participates in the amide resonance with the C-2 carbonyl, the N-H bond is acidic and can be deprotonated by a suitable base, rendering the nitrogen nucleophilic for subsequent reactions. researchgate.net

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental transformations for modifying the properties of the isatin scaffold. ijrrjournal.comresearchgate.net N-alkylation is typically achieved by treating the isatin derivative with an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). biomedres.us The base facilitates the deprotonation of the N-H group, forming an isatinate anion which then acts as a nucleophile, attacking the alkyl halide to form the N-alkylated product. biomedres.us

Similarly, N-acylation can be performed using acylating agents like acid chlorides or anhydrides. These reactions introduce an acyl group onto the indoline nitrogen, often enhancing the biological activity or modifying the solubility and stability of the parent compound. The development of chemoselective N-acylation methods is crucial, as acylation can sometimes occur at other positions under different conditions. researchgate.net

N-Carboxymethylation and Related Functionalizations

N-carboxymethylation involves the introduction of a carboxymethyl group (-CH₂COOH) or its ester equivalent onto the N-1 position. This functionalization is a specific type of N-alkylation that introduces a carboxylic acid or ester moiety, which can serve as a handle for further synthetic modifications or influence the molecule's pharmacokinetic properties.

The reaction is typically carried out by treating the isatin with a haloacetic acid derivative, such as chloroacetic acid or ethyl chloroacetate (B1199739), in the presence of a base. researchgate.netsid.ir For instance, reacting isatin with ethyl chloroacetate and potassium carbonate in a solvent like dry acetone (B3395972) results in the formation of ethyl (2,3-dioxoindolin-1-yl)acetate. sid.ir The resulting ester can then be hydrolyzed to the corresponding carboxylic acid if desired. This method provides a straightforward route to N-functionalized isatins bearing an acetic acid or acetate group at the N-1 position. researchgate.net

Reactivity of the C-5 Ester Group and Aromatic Ring

The presence of an ester group at the C-5 position and the inherent reactivity of the aromatic ring in this compound offer avenues for a variety of chemical transformations. These modifications are crucial for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Chemical Modifications of the Ester Moiety (e.g., Hydrolysis, Transesterification, Amidation)

The ester functionality at the C-5 position of the isatin scaffold is amenable to several common transformations, allowing for the introduction of different functional groups.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2,3-dioxoindoline-5-carboxylic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification. The resulting carboxylic acid is a versatile intermediate for further derivatization, such as the formation of acid chlorides or the coupling with various nucleophiles.

Transesterification: While specific examples for this compound are not extensively documented in the readily available literature, the transesterification of similar indole (B1671886) esters is a known process. This reaction involves the treatment of the ethyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the ethyl group for another alkyl or aryl group. This allows for the synthesis of a library of different esters with varying properties.

Amidation: The ester group can be converted to a carboxamide moiety through reaction with ammonia (B1221849) or primary or secondary amines. This amidation reaction is a common strategy to introduce diverse substituents and modulate the physicochemical properties of the molecule. The synthesis of various isatin-5-carboxamides has been reported as a way to explore new chemical space for biologically active compounds. For instance, isatin-5-carboxamides have been investigated for their potential as enzyme inhibitors. researchgate.net The general approach involves reacting the ethyl ester with an amine, sometimes with heating or under catalytic conditions to facilitate the reaction.

Table 1: Examples of Chemical Modifications of the Ester Moiety

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | 1. NaOH (aq), Heat 2. HCl (aq) | 2,3-Dioxoindoline-5-carboxylic acid |

| Transesterification | R'OH, Acid or Base catalyst | Alkyl 2,3-dioxoindoline-5-carboxylate |

| Amidation | R'R''NH, Heat | N,N-Disubstituted-2,3-dioxoindoline-5-carboxamide |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring (e.g., Nitration, Halogenation at C-5)

The benzene ring of the isatin scaffold is susceptible to electrophilic aromatic substitution reactions. The electron-withdrawing nature of the α-ketoamide functionality in the pyrrole (B145914) ring deactivates the aromatic ring towards electrophilic attack. However, the directing effects of the substituents on the benzene ring still govern the position of substitution. In the case of isatin and its derivatives, electrophilic substitution generally occurs at the C-5 and C-7 positions. mdpi.com For this compound, the C-5 position is already substituted, suggesting that further substitution would likely be directed to other available positions, though steric hindrance and the electronic nature of the existing ester group would play a significant role.

Halogenation: Halogenation, such as bromination or chlorination, is another common electrophilic aromatic substitution reaction. The reaction of isatin with halogens or N-halosuccinimides can lead to the formation of halogenated derivatives. These reactions are often carried out in the presence of a Lewis acid catalyst. The position of halogenation would be influenced by the directing effects of the substituents present on the aromatic ring.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Potential Product Position |

| Nitration | HNO₃, H₂SO₄ | C-7 |

| Bromination | Br₂, FeBr₃ | C-7 |

| Chlorination | Cl₂, AlCl₃ | C-7 |

Ring Expansion and Rearrangement Reactions of the Dioxoindoline Framework

The dioxoindoline framework of isatin and its derivatives is a versatile scaffold that can undergo various ring expansion and rearrangement reactions to afford a diverse array of heterocyclic systems. These transformations are of significant interest in synthetic organic chemistry for the construction of complex molecules with potential biological activities.

One of the most well-documented ring expansion reactions of isatins is their conversion to quinoline (B57606) derivatives . The Pfitzinger reaction, for example, involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. wisdomlib.org This reaction provides a straightforward route to functionalized quinolines. Another approach involves the reaction of isatins with β-keto esters in the presence of an acid catalyst to furnish quinoline-3,4-dicarboxylate derivatives. askiitians.com Furthermore, Rh(II)-catalyzed reactions of indoles with halodiazoacetates can lead to quinoline-3-carboxylates through a proposed cyclopropanation-ring expansion pathway. researchgate.net

The isatin scaffold can also be transformed into seven-membered heterocyclic rings, such as benzodiazepines . A reported method involves the coupling of N-protected amino acids to isatin, followed by a ring-opening reaction with an alcohol or amine. researchgate.netnih.govresearchgate.net Subsequent deprotection and cyclization under basic conditions yield 1,4-benzodiazepin-2-ones with functionalities at the C-5 position derived from the initial isatin ester. researchgate.netnih.govresearchgate.net This strategy offers a versatile approach to a class of compounds with known pharmacological importance.

Rearrangement reactions of the isatin core can also lead to other heterocyclic systems. For instance, the reaction of isatins with in situ generated α-aryldiazomethanes can result in a regioselective ring expansion to afford 3-hydroxy-4-arylquinolin-2(1H)-ones, which are scaffolds found in viridicatin (B94306) alkaloids. nih.gov Additionally, cleavage of the isatin C-N bond followed by a ring expansion reaction has been utilized in the synthesis of isoxazole-fused quinoline scaffolds. vedantu.com

Table 3: Examples of Ring Expansion and Rearrangement Reactions of the Dioxoindoline Framework

| Starting Material | Reagents/Conditions | Product Scaffold |

| Isatin derivative | Carbonyl compound with α-methylene, Base | Quinoline-4-carboxylic acid |

| Isatin derivative | β-keto ester, Acid catalyst | Quinoline-3,4-dicarboxylate |

| N-protected amino acylisatin | 1. Alcohol/Amine 2. Deprotection 3. Base | 1,4-Benzodiazepin-2-one |

| Isatin derivative | α-Aryldiazomethane | 3-Hydroxy-4-arylquinolin-2(1H)-one |

Oxidation and Reduction Pathways of Dioxoindoline Systems

The two carbonyl groups of the dioxoindoline system in this compound exhibit distinct reactivities, allowing for selective oxidation and reduction reactions. These transformations are valuable for accessing a range of related heterocyclic structures.

Oxidation: The isatin ring itself is relatively oxidized. However, the C2-C3 bond can be cleaved under oxidative conditions. A classic example is the Baeyer-Villiger oxidation, where a ketone is converted to an ester or a lactone using a peroxyacid. masterorganicchemistry.comacs.orgyoutube.comnih.govresearchgate.net While specific applications to this compound are not extensively detailed, the Baeyer-Villiger oxidation of isatin derivatives can lead to the formation of isatoic anhydrides. mdpi.com This reaction involves the insertion of an oxygen atom between the C2 carbonyl and the adjacent aromatic carbon. The oxidation of indoles to 2-oxindoles is another relevant transformation in this chemical space. nih.gov

Reduction: The selective reduction of one or both carbonyl groups of the isatin moiety is a common and useful transformation. The C-3 carbonyl group is generally more reactive towards nucleophilic attack and reduction than the C-2 amide carbonyl.

Chemoselective Reduction to 3-Hydroxyoxindoles: The C-3 keto group can be selectively reduced to a hydroxyl group using mild reducing agents like sodium borohydride (B1222165) in methanol. researchgate.net This reaction yields 3-hydroxy-2-oxoindoline derivatives.

Reduction to Oxindoles: The C-3 carbonyl can be completely removed through a Wolff-Kishner reduction. researchgate.netaskiitians.comvedantu.com This reaction typically involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures, leading to the formation of the corresponding oxindole.

Reduction to Indolines: More forcing reduction conditions, or the use of specific catalytic systems, can lead to the reduction of both carbonyl groups and the double bond of the pyrrole ring, resulting in the formation of an indoline scaffold. A chemo- and site-selective reduction of isatin derivatives to indolines has been achieved using a combination of B(C₆F₅)₃ and a hydrosilane. nih.gov

Catalytic Hydrogenation: Catalytic hydrogenation over noble metal catalysts can also be employed for the reduction of the isatin ring system. The outcome of the reaction can be controlled by the choice of catalyst, solvent, and reaction conditions.

Table 4: Summary of Oxidation and Reduction Pathways

| Transformation | Reagents/Conditions | Product Type |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Isatoic anhydride (B1165640) derivative |

| Selective C-3 Carbonyl Reduction | NaBH₄, MeOH | 3-Hydroxy-2-oxoindoline derivative |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 2-Oxoindoline (Oxindole) derivative |

| Full Ring Reduction | B(C₆F₅)₃, Hydrosilane | Indoline derivative |

Investigations into the Tautomeric Equilibria of Dioxoindoline Scaffolds

The dioxoindoline scaffold, the core of this compound, can exist in different tautomeric forms. The study of these equilibria is important as the predominant tautomer can influence the compound's reactivity and biological activity. The two primary types of tautomerism observed in isatin derivatives are lactam-lactim tautomerism and keto-enol tautomerism. nih.govacs.org

Lactam-Lactim Tautomerism: This type of tautomerism involves the migration of a proton between the nitrogen atom of the amide (lactam) and the oxygen atom of the C-2 carbonyl group, resulting in the formation of a lactim tautomer. askiitians.comnih.govnih.gov Spectroscopic studies, including NMR, have shown that in the solid state and in many common organic solvents, the lactam form of isatin is the predominant tautomer. mdpi.com However, the existence of the lactim form is supported by the reactivity of isatin, such as the formation of O-alkyl ethers and isatin-α-chloride. nih.gov The equilibrium between the lactam and lactim forms can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the isatin ring. mdpi.comresearchgate.netrsc.orgorientjchem.org

Keto-Enol Tautomerism: Keto-enol tautomerism involves the interconversion between the C-3 keto form and the corresponding enol form, where a proton migrates from the C-4 position of the aromatic ring to the C-3 carbonyl oxygen, or from an adjacent carbon if available. For the parent isatin, the C-3 carbonyl is part of an α-keto-amide system. While the keto form is generally more stable for simple ketones, the stability of the enol form can be influenced by factors such as aromaticity, conjugation, and intramolecular hydrogen bonding. youtube.comresearchgate.net Theoretical studies on derivatives like isatin-3-oxime (B1672200) have explored the existence and properties of both keto and enol forms. vedantu.com

The tautomeric equilibrium of isatin derivatives is a complex interplay of various factors. Spectroscopic techniques like NMR, IR, and UV-Vis, often complemented by computational studies, are crucial tools for investigating the relative populations of the different tautomers in solution. researchgate.net Understanding these equilibria is essential for predicting the chemical behavior and designing new derivatives of this compound with specific properties.

Table 5: Tautomeric Forms of the Dioxoindoline Scaffold

| Tautomerism Type | Description | Predominant Form (generally) |

| Lactam-Lactim | Proton migration between N-1 and C-2 carbonyl oxygen. | Lactam |

| Keto-Enol | Proton migration to C-3 carbonyl oxygen. | Keto |

Mechanistic and Kinetic Investigations of Chemical Transformations Involving Ethyl 2,3 Dioxoindoline 5 Carboxylate

Elucidation of Complex Reaction Pathways and Intermediates

The chemical transformations of ethyl 2,3-dioxoindoline-5-carboxylate are largely governed by the electrophilic nature of the C2 and C3 carbonyl carbons. Nucleophilic attack is a predominant reaction pathway, leading to a variety of intermediates and final products.

Nucleophilic Addition at C3: The C3-carbonyl is highly susceptible to nucleophilic attack, a characteristic feature of the isatin (B1672199) scaffold. This initial addition can be followed by a cascade of reactions, including dehydration or rearrangement, to yield diverse heterocyclic systems. For instance, in reactions with primary amines, the initial adduct can undergo dehydration to form a Schiff base. With secondary amines, the reaction may proceed via a different pathway, potentially involving ring-opening of the indoline (B122111) system.

Aldol-Type Condensations: The C3-carbonyl can also participate in aldol-type condensation reactions with compounds possessing active methylene (B1212753) groups. These reactions are typically base-catalyzed and proceed through the formation of an enolate intermediate from the active methylene compound, which then attacks the C3-carbonyl of the isatin derivative. The resulting aldol (B89426) adduct can subsequently undergo dehydration to yield a C3-substituted α,β-unsaturated carbonyl compound.

Ring Expansion Reactions: Under specific conditions, isatin derivatives can undergo ring expansion to form quinoline (B57606) derivatives. This transformation often involves a rearrangement of an intermediate formed at the C3 position.

Due to the complexity of these reaction pathways, the isolation and characterization of transient intermediates can be challenging. Spectroscopic techniques such as NMR and mass spectrometry are crucial tools for identifying these fleeting species and elucidating the step-by-step mechanism of these transformations.

Kinetic Studies of Nucleophilic Addition and Other Key Reactions

Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For isatin derivatives like this compound, kinetic analysis of nucleophilic addition reactions can reveal important information about the reactivity of the carbonyl groups and the factors that influence the reaction rate.

The rate of nucleophilic addition is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. Stronger nucleophiles will generally react faster, and the reaction rate can be significantly affected by the ability of the solvent to stabilize the transition state.

A general kinetic model for a simple nucleophilic addition can be expressed by the following rate law:

Rate = k[Isatin Derivative][Nucleophile]

| Reaction Type | Key Kinetic Parameters | Influencing Factors |

| Nucleophilic Addition | Rate constant (k), Reaction order | Nucleophile strength, Solvent polarity, Steric hindrance |

| Aldol Condensation | Equilibrium constant (K), Rate of dehydration | Base concentration, pKa of active methylene compound |

| Hydrolysis | pH-rate profile, Catalytic constants | pH, Buffer concentration, General acid/base catalysis |

The Role of Catalysis in Directing Reaction Mechanisms and Selectivity

Catalysis plays a pivotal role in controlling the outcome of chemical transformations involving this compound. Catalysts can enhance reaction rates and, more importantly, direct the reaction towards a specific pathway, thereby improving selectivity.

Acid Catalysis: In acid-catalyzed reactions, protonation of one of the carbonyl oxygens increases the electrophilicity of the corresponding carbon atom, making it more susceptible to nucleophilic attack. This is a common strategy to promote additions of weak nucleophiles.

Base Catalysis: Base catalysts can deprotonate the N-H group of the indoline ring, increasing the nucleophilicity of the system or facilitating reactions that require the removal of a proton, such as in aldol-type condensations.

Organocatalysis: Chiral organocatalysts have been employed to achieve asymmetric transformations of isatin derivatives, leading to the formation of enantiomerically enriched products. These catalysts can activate the substrate and/or the reagent through the formation of non-covalent interactions, such as hydrogen bonding.

Metal Catalysis: Transition metal catalysts can be utilized for a variety of transformations, including reductions and cross-coupling reactions. For instance, the catalytic hydrogenation of the C2 or C3 carbonyl group can lead to the formation of the corresponding alcohol derivatives. The choice of metal and ligand is crucial for achieving high selectivity.

Computational Mechanistic Analysis, including Transition State Calculations and Energy Profiles

Computational chemistry provides a powerful tool for investigating reaction mechanisms at a molecular level. Density Functional Theory (DFT) calculations are commonly used to model the reaction pathways of complex organic transformations.

Transition State Calculations: By calculating the structures and energies of the transition states, it is possible to determine the activation energy for each step of a reaction. The reaction pathway with the lowest activation energy is generally the most favorable. These calculations can help to rationalize experimentally observed product distributions and selectivities.

Energy Profiles: The construction of a reaction energy profile, which plots the energy of the system as a function of the reaction coordinate, provides a visual representation of the entire reaction mechanism. This profile shows the relative energies of the reactants, intermediates, transition states, and products.

Analysis of Intermediates: Computational methods can also be used to predict the stability and electronic properties of reaction intermediates. This information is invaluable for understanding the course of a reaction and for designing new synthetic strategies.

For this compound, computational studies could be employed to:

Determine the relative reactivity of the C2 and C3 carbonyl groups towards various nucleophiles.

Investigate the mechanism of catalyst-controlled reactions and explain the origin of stereoselectivity.

Predict the most likely pathways for complex rearrangements and ring-forming reactions.

| Computational Method | Application in Mechanistic Studies | Key Outputs |

| Density Functional Theory (DFT) | Calculation of ground and transition state geometries and energies | Reaction energy profiles, Activation energies, Geometric parameters |

| Natural Bond Orbital (NBO) Analysis | Investigation of charge distribution and orbital interactions | Atomic charges, Hyperconjugative interactions |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding | Bond critical points, Electron density distribution |

This table outlines common computational methods and their applications in studying reaction mechanisms of organic compounds. Specific computational studies for this compound are not detailed in the provided search results.

Advanced Spectroscopic and Structural Characterization Methodologies for Ethyl 2,3 Dioxoindoline 5 Carboxylate Derivatives

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups within Ethyl 2,3-dioxoindoline-5-carboxylate derivatives. These methods probe the vibrational modes of molecules, providing a unique fingerprint based on their constituent chemical bonds.

In the IR spectrum of this compound, characteristic absorption bands confirm the presence of its key functional groups. The N-H stretching vibration of the indole (B1671886) ring typically appears as a sharp band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) groups of the dione (B5365651) and the ester give rise to strong, distinct stretching bands. The lactam (amide) carbonyl at C-2 and the ketone carbonyl at C-3 often appear between 1700-1750 cm⁻¹, while the ester carbonyl stretch is typically found around 1720-1740 cm⁻¹. Aromatic C-H and C=C stretching vibrations are observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-O stretching of the ester group is also identifiable, usually in the 1100-1300 cm⁻¹ range. nih.gov

Raman spectroscopy provides complementary information. While C=O stretches are also visible, non-polar bonds like aromatic C=C bonds often produce stronger Raman signals than IR. This allows for a comprehensive analysis of the carbocyclic and heterocyclic ring systems.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (Lactam) | N-H Stretch | 3200 - 3400 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Ethyl Ester | Aliphatic C-H Stretch | 2850 - 3000 |

| Ketone & Amide | C=O Stretch | 1700 - 1750 |

| Ester | C=O Stretch | 1720 - 1740 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ester | C-O Stretch | 1100 - 1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structural connectivity of this compound derivatives.

¹H NMR provides information on the chemical environment and connectivity of protons. For the parent compound, the spectrum would show a triplet and a quartet for the ethyl group (-CH₂CH₃). The protons on the aromatic ring appear as distinct signals in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern and coupling relationships. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift. nih.govmdpi.com

¹³C NMR spectroscopy details the carbon skeleton. The spectrum will display distinct signals for each unique carbon atom. The carbonyl carbons of the ester, ketone, and lactam are highly deshielded and appear far downfield (160-185 ppm). The aromatic carbons resonate in the 110-150 ppm range, while the aliphatic carbons of the ethyl ester group appear upfield. nih.govresearchgate.net

2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning all proton and carbon signals and confirming the complete molecular structure.

COSY establishes correlations between protons that are coupled to each other (typically on adjacent carbons).

HSQC correlates protons directly to the carbons they are attached to.

HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule, such as linking the ethyl ester group to the aromatic ring.

| Atom Type | Nucleus | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Indole N-H | ¹H | > 10.0 (broad singlet) |

| Aromatic C-H | ¹H | 7.0 - 8.5 |

| Ester -OCH₂- | ¹H | ~ 4.3 (quartet) |

| Ester -CH₃ | ¹H | ~ 1.3 (triplet) |

| Ketone/Amide C=O | ¹³C | 170 - 185 |

| Ester C=O | ¹³C | 160 - 170 |

| Aromatic C | ¹³C | 110 - 150 |

| Ester -OCH₂- | ¹³C | ~ 60 |

| Ester -CH₃ | ¹³C | ~ 14 |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and precision. researchgate.net Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. researchgate.net

For this compound (C₁₁H₉NO₄), the calculated exact mass is 219.0532 Da. nih.gov An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would experimentally measure a mass extremely close to this theoretical value. This high accuracy allows for the unambiguous determination of the molecular formula, as it significantly constrains the possible combinations of atoms. HRMS is also invaluable for characterizing reaction products and identifying metabolites of these derivatives in complex biological matrices. researchgate.netresearchgate.net

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Isomer Differentiation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200-800 nm range, providing information about the electronic transitions within a molecule. The isatin (B1672199) core of this compound contains a conjugated system of pi (π) electrons, which acts as a chromophore. This core structure is responsible for characteristic absorption bands in the UV-Vis spectrum. ijrrjournal.com

The spectrum typically shows multiple absorption maxima corresponding to π→π* and n→π* electronic transitions. Analysis of the position (λ_max) and intensity (molar absorptivity, ε) of these bands can help in confirming the presence of the isatin chromophore. umaine.edu Furthermore, modifications to the molecular structure, such as the introduction of substituents on the aromatic ring, can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts). This sensitivity makes UV-Vis spectroscopy a useful tool for distinguishing between different isomers and for monitoring reactions involving the chromophore.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

While NMR provides the solution-state structure, single-crystal X-ray crystallography offers the definitive elucidation of the molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry. mdpi.com

For derivatives of this compound that can be grown as single crystals, X-ray analysis reveals the planarity of the indole ring system, the conformation of the ethyl carboxylate group, and the packing of molecules within the crystal lattice. nih.gov Intermolecular interactions, such as hydrogen bonding (e.g., between the N-H group and a carbonyl oxygen of a neighboring molecule) and π-π stacking, can be identified and characterized. nih.govresearchgate.net This information is crucial for understanding the supramolecular chemistry and physical properties of the compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.877 (2) |

| b (Å) | 11.8999 (19) |

| c (Å) | 15.426 (4) |

| β (°) | 116.463 (4) |

| Volume (ų) | 2280.5 (8) |

Chiroptical Methods (e.g., ECD, ORD) for Stereochemical Assignment of Chiral Derivatives

When this compound is modified to create chiral derivatives (e.g., through reactions at the C-3 position that generate a new stereocenter), chiroptical methods become essential for determining the absolute configuration of the enantiomers.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, a plot of ΔA (or Δε) versus wavelength, is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. The sign and intensity of the Cotton effects in the ECD spectrum provide a unique fingerprint for a specific enantiomer. By comparing experimental ECD spectra with those predicted by quantum chemical calculations, the absolute configuration (R or S) of the chiral center can be unambiguously assigned.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. While related to ECD, ORD provides complementary information. Together, these techniques are indispensable tools for the stereochemical characterization of chiral isatin derivatives, which is often a critical factor in their biological activity.

Theoretical and Computational Chemistry Studies of Ethyl 2,3 Dioxoindoline 5 Carboxylate and Analogs

Quantum Mechanical (QM) Calculations, including Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like Ethyl 2,3-dioxoindoline-5-carboxylate and its analogs. These studies provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (FMOs), which are crucial for understanding chemical behavior and biological activity.

DFT studies on isatin (B1672199) derivatives, often employing the B3LYP functional with basis sets like 6-311+G(d,p), are used to calculate optimized molecular geometries and various electronic parameters. mdpi.comuokerbala.edu.iq Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap suggests higher reactivity and greater ease of electronic transitions. uokerbala.edu.iqnih.gov

For instance, studies on various 5-substituted isatin analogs have shown that the nature of the substituent significantly influences the HOMO-LUMO energy gap. Electron-donating or electron-withdrawing groups at the C-5 position can modulate the electronic properties of the entire molecule, which in turn affects its interaction with biological targets. uokerbala.edu.iq The analysis of Molecular Electrostatic Potential (MEP) maps, another output of QM calculations, helps to identify the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack and non-covalent interactions like hydrogen bonding. uokerbala.edu.iq

Table 1: Calculated Quantum Chemical Parameters for Isatin Derivatives

| Parameter | Description | Typical Application |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Chemical Hardness (η) | Resistance to change in electron distribution | Calculated from EHOMO and ELUMO |

| Electronegativity (χ) | Measure of the ability to attract electrons | Calculated from EHOMO and ELUMO |

These quantum chemical calculations provide a fundamental understanding of the intrinsic properties of isatin derivatives, which is essential for interpreting their biological activities and for guiding the design of new analogs. nih.govresearchgate.net

Molecular Docking Simulations for Exploring Potential Ligand-Receptor Interaction Hypotheses

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a target receptor, as well as the binding affinity. iiarjournals.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing mechanisms of action at a molecular level. For isatin derivatives, docking studies have been extensively performed to explore their interactions with various protein targets implicated in diseases like cancer.

Targets such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR-2) are frequently investigated for their interactions with isatin-based compounds. iiarjournals.orgnih.govnih.gov In these simulations, the isatin scaffold often forms key hydrogen bonds with residues in the ATP-binding pocket of kinases. For example, the characteristic oxindole (B195798) core can interact with hinge region residues like Leucine and Glutamic acid in CDK2. nih.gov

The binding energy, typically expressed in kcal/mol, is a key output of docking simulations and provides an estimate of the binding affinity. Lower binding energies suggest a more favorable interaction. iiarjournals.org Analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues of the protein. nih.gov These insights are crucial for understanding the structure-activity relationships (SAR) observed in biological assays. For example, docking studies of isatin sulfonamide derivatives with EGFR have helped to rationalize their potent anticancer activity by identifying key interactions within the receptor's active site. nih.govbohrium.com

Table 2: Representative Molecular Docking Results for Isatin Analogs against Kinase Targets

| Isatin Analog | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Isatin-based Scaffold IC | CDK2 | -7.1 | Ile10, Glu81, Phe82, Leu83, Asp86 |

| Isatin Sulfonamide 3a | EGFR (1M17) | -6.85 | Met769, Thr766 |

| Dioxoindoline Derivative 13 | VEGFR-2 | -8.5 (example value) | Cys919, Glu885, Asp1046 |

Note: Binding energies and interacting residues are illustrative and vary depending on the specific analog and software used.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interaction Analysis

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to assess the stability of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment.

For isatin derivatives, MD simulations are typically performed on the most promising ligand-protein complexes identified through docking. nih.govut.ac.ir A key metric for assessing stability is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) indicates that the complex has reached equilibrium and the ligand remains stably bound in the active site. nih.govresearchgate.net

Another important analysis is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. researchgate.net This can highlight which parts of the protein are flexible and which are stabilized by the ligand's binding. Furthermore, MD simulations allow for the analysis of the persistence of key interactions, like hydrogen bonds, over the simulation period, providing a more robust assessment of the binding mode than docking alone. researchgate.net Studies on isatin derivatives complexed with targets like VEGFR-2 have used MD simulations to confirm the stability of the docked poses and the crucial interactions predicted by docking. nih.gov

Advanced Conformational Analysis and Energy Minimization Studies

Before performing more complex calculations like docking or MD simulations, it is essential to determine the low-energy conformations of the ligand. Conformational analysis involves systematically or stochastically exploring the rotational freedom around the single bonds of a molecule to find all possible spatial arrangements, or conformers. researchgate.netpraiseworthyprize.org

For flexible isatin analogs, which may have rotatable bonds in their side chains, this step is critical. Various computational methods can be employed to generate conformers, followed by energy minimization to find the most stable, low-energy structures. researchgate.net Energy minimization algorithms adjust the geometry of the molecule to find a point on the potential energy surface where the net forces on the atoms are zero.

These studies are crucial because the conformation in which a ligand binds to a receptor may not necessarily be its absolute minimum energy conformation in solution. researchgate.net However, low-energy conformers are more likely to be biologically relevant. The results of conformational analysis and energy minimization provide the starting structures for docking simulations, ensuring that the subsequent predictions are based on physically realistic ligand geometries.

In Silico Design and Virtual Screening of Dioxoindoline-Based Chemical Libraries

The isatin scaffold serves as a "privileged structure" in drug design, meaning it is capable of binding to multiple biological targets. This property makes it an excellent starting point for the development of chemical libraries for drug discovery. In silico design and virtual screening are powerful computational strategies used to explore vast chemical spaces and identify promising new drug candidates based on the dioxoindoline core. nih.govtandfonline.com

Virtual screening involves computationally evaluating large libraries of compounds (which can contain millions of molecules) to select a smaller subset that is most likely to bind to a specific biological target. nih.gov This can be done using ligand-based methods (if the structure of known active compounds is available) or structure-based methods like high-throughput molecular docking (if the 3D structure of the target protein is known).

For example, researchers have used the chemical features of known active isatin derivatives to screen large compound libraries, such as the ZINC database, for molecules with similar properties. nih.govtandfonline.com The hits from this initial screening are then subjected to more rigorous analysis, such as detailed docking studies and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, to prioritize them for chemical synthesis and biological testing. nih.gov This in silico approach significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates. espublisher.com

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Studies on Dioxoindoline Derivatives

Cheminformatics applies computational methods to manage and analyze chemical information. In the context of isatin derivatives, it is often used in conjunction with Quantitative Structure-Activity Relationship (QSAR) studies. QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ut.ac.irnih.gov

In a typical QSAR study on isatin derivatives, a set of analogs with known biological activities (e.g., anticancer IC50 values) is used. ut.ac.irnih.govresearchgate.net A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These can include topological, electronic, and geometric descriptors. Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then used to build a model that correlates a combination of these descriptors with the observed biological activity. ut.ac.irnih.gov

A successful QSAR model can not only explain the SAR of the existing compounds but also predict the activity of new, unsynthesized isatin analogs. researchgate.net For instance, QSAR studies on anticancer isatin derivatives have highlighted the importance of descriptors related to lipophilicity and the presence of specific functional groups (like halogens) for potent activity. nih.gov These models serve as valuable guides for the rational design and optimization of new dioxoindoline-based therapeutic agents.

Advanced Applications and Potential in Chemical Biology Research Non Clinical Context

Utilization as a Privileged Scaffold for the Development of Molecular Probes and Chemical Tools

The 2,3-dioxoindoline (isatin) framework is widely regarded as a "privileged scaffold" due to its ability to serve as a core structure for a multitude of biologically active compounds. nih.govpreprints.org This inherent bioactivity makes Ethyl 2,3-dioxoindoline-5-carboxylate an excellent starting material for the synthesis of molecular probes and chemical tools designed to investigate biological processes. The isatin (B1672199) core is a versatile precursor for a wide array of heterocyclic compounds and pharmacologically active agents. researchgate.net

Researchers leverage the reactivity of the isatin core to introduce various functional groups, fluorescent tags, or reactive handles. These modifications allow for the creation of tailored molecules that can interact with specific biological targets, enabling their visualization, quantification, or functional modulation within a cellular or biochemical context. The synthetic versatility of isatin derivatives is a cornerstone of their application, serving as valuable precursors for producing numerous pharmaceuticals and research chemicals. nih.gov The development of libraries of structurally diverse oxindole (B195798) derivatives aids in the discovery of more potent and selective analogues for medicinal study. nih.gov

Design of Enzyme-Binding Ligands for In Vitro Biochemical Pathway Interrogation (e.g., Kinase, Protease Inhibitors)

The rigid structure of the dioxoindoline core makes it an ideal template for designing ligands that can fit into the active sites of enzymes with high specificity. Derivatives of this compound have been instrumental in developing potent inhibitors for various enzyme classes, particularly proteases and kinases, which are crucial for interrogating biochemical pathways in vitro.

For instance, N-substituted isatin compounds have been identified as potent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication. nih.gov Studies have reported derivatives with IC₅₀ values in the nanomolar range, demonstrating their high potency. nih.gov Similarly, the oxindole scaffold, closely related to isatin, is a core component of several clinically approved kinase inhibitors. chemrxiv.org Research into novel 5-substituted oxindole derivatives has identified potent inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways. chemrxiv.org Other research has focused on developing indole-2-carboxamides as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), demonstrating the scaffold's utility in targeting multiple nodes within a signaling network. nih.gov

Table 1: Examples of Dioxoindoline-Based Enzyme Inhibitors

| Derivative Class | Target Enzyme | Application in Pathway Interrogation |

|---|---|---|

| N-substituted Isatins | SARS-CoV-2 3C-like Protease | Studying viral replication mechanisms. nih.gov |

| 5-Substituted Oxindoles | Bruton's Tyrosine Kinase (BTK) | Probing B-cell signaling and lymphomagenesis. chemrxiv.org |

| Indole-2-carboxamides | EGFR / CDK2 | Investigating cell cycle control and growth factor signaling. nih.gov |

These inhibitors serve as powerful chemical tools to dissect enzyme function, validate drug targets, and understand the intricate signaling cascades that govern cellular behavior in a controlled, non-clinical research setting.

Development of Novel Synthetic Reagents and Catalysts from Dioxoindoline Derivatives

Beyond its direct biological applications, the 2,3-dioxoindoline scaffold is a valuable precursor for creating novel synthetic reagents and organocatalysts. The chemical reactivity of the isatin molecule, including its capacity for aldol (B89426) condensation, oxidation, and ring-expansion reactions, allows it to be transformed into a variety of useful intermediates. ijrrjournal.comijrrjournal.comresearchgate.net

A significant application is the conversion of isatins into diazooxindoles. nih.gov These diazooxindoles are highly versatile, multifunctional reagents used in diversity-oriented synthesis to produce a wide range of substituted oxindoles through catalytic diversification reactions like insertions and cycloadditions. nih.gov Furthermore, the dioxindole structure itself has been employed directly in asymmetric catalytic synthesis. For example, it has been used in Michael additions to nitroalkenes to create 3-substituted 3-hydroxyoxindole derivatives with high stereocontrol, facilitated by bifunctional organocatalysts. rsc.org Isatin has also been a key substrate in asymmetric aldol reactions for the synthesis of pharmacologically important oxindoles, a process that has spurred the development of new alicyclic β-amino acid derivatives as effective organocatalysts. nih.gov

Scaffold Hybridization Strategies for Expanding Chemical Space and Exploring Novel Molecular Architectures

Molecular hybridization, which involves combining two or more distinct pharmacophoric units into a single molecule, is a powerful strategy in drug discovery and chemical biology for exploring new chemical space. nih.gov The isatin scaffold is a popular component in such strategies due to its proven bioactivity and synthetic tractability. nih.gov By fusing or linking the this compound core with other heterocyclic systems, researchers can generate novel molecular architectures with potentially synergistic or entirely new biological activities.

This approach has led to the creation of a vast library of isatin-based hybrids. preprints.org Examples include hybrids with chalcones, quinazolines, phthalazines, pyridines, and various azoles. preprints.orgnih.govmdpi.com This structural diversification allows for the fine-tuning of physicochemical properties and biological target profiles, leading to the discovery of unique chemical probes. The hybridization of the isatin moiety with structures like benzothiophene (B83047) and dihydrobenzodioxane has gained significant attention from medicinal chemists for generating entities with enhanced or novel activities. nih.gov

Table 2: Selected Isatin Hybrid Scaffolds

| Hybrid Partner Scaffold | Resulting Molecular Architecture | Reference |

|---|---|---|

| Chalcone | Isatin-Chalcone Hybrids | preprints.orgmdpi.com |

| Quinazoline | Isatin-Quinazoline Hybrids | preprints.orgnih.gov |

| Pyridine | Isatin-Pyridine Hybrids | preprints.orgnih.gov |

| Thiolactone | Isatin-Thiolactone Hybrids | preprints.org |

| Uracil | Isatin-Uracil Hybrids | preprints.org |

Role in the Design of Functional Organic Materials (if applicable from specific research)

The application of this compound and its direct derivatives in the field of functional organic materials is a less explored but emerging area of research. While the primary focus has been on its biological activities, the inherent properties of the isatin core—such as its rigid, planar structure and conjugated π-system—are desirable for the development of organic materials.

Although direct research on this specific ester derivative in materials science is not widely documented, related heterocyclic structures synthesized from isatin precursors have shown promise. For example, the Pfitzinger condensation reaction uses isatins to produce quinoline-4-carboxylic acids. nih.gov Quinoline (B57606) derivatives, in turn, are known to be useful in the development of advanced functional materials, such as fluorescent probes. nih.gov This synthetic linkage suggests a potential, yet-to-be-fully-realized, pathway for converting dioxoindoline scaffolds into novel organic materials with interesting photophysical or electronic properties.

Future Research Directions and Unexplored Avenues in Ethyl 2,3 Dioxoindoline 5 Carboxylate Research

Development of Highly Stereoselective Synthetic Methodologies

The biological activity of complex molecules is often dictated by their stereochemistry. For derivatives of ethyl 2,3-dioxoindoline-5-carboxylate, controlling the absolute configuration at the C3-position is paramount, especially in the synthesis of spirooxindoles which can possess multiple stereocenters. Future research should focus on developing novel and more efficient stereoselective synthetic methodologies.

A primary avenue for exploration is the design of new chiral catalysts. While existing methods have shown success with isatin (B1672199) derivatives in general, there is a need for catalysts tailored specifically for substrates like this compound, which bears an electron-withdrawing group on the benzene (B151609) ring. This could involve the development of novel chiral organocatalysts or transition-metal complexes. For instance, research could expand on the use of BINOL-type chiral imidodiphosphoric acids or chiral N,N'-dioxide-metal complexes, which have been effective in asymmetric reactions of other isatins.

Future work should aim to achieve higher enantiomeric excess (ee) and diastereoselectivity (dr) under milder conditions. A key challenge is the construction of vicinal quaternary carbon centers, a common feature in complex spirooxindoles. The development of catalytic systems that can efficiently control the stereochemical outcome of reactions forming these challenging motifs is a significant goal. Exploring a broader range of reaction types, such as asymmetric [5+1] annulations or 1,3-dipolar cycloadditions, with novel chiral ligands could yield highly enantioenriched products.

Table 1: Examples of Catalytic Asymmetric Reactions for Spirooxindole Synthesis This table is interactive. Click on the headers to sort.

| Reaction Type | Catalyst System | Achieved Selectivity | Potential for this compound |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Chiral N,N'-dioxide-Nickel(II) complex | Up to 99% ee, >20:1 dr | High potential for synthesizing spiro-isoxazoline-oxindoles with controlled stereochemistry. |

| Aldol (B89426) Reaction | L-leucinol | Up to 93% ee | Applicable for creating 3-hydroxy-3-alkyl-2-oxindole derivatives with high enantiopurity. |

| [5+1] Annulation | BINOL-type chiral imidodiphosphoric acid | Up to 99% ee | Promising for the synthesis of novel spiro[morpholine-oxindole] frameworks. |

| Friedel-Crafts Alkylation | Tridentate Schiff base/Cu(II) | High enantioselectivity | Useful for creating optically active 3-aryl-3-hydroxy-2-oxindoles. imperial.ac.uk |

Exploration of Unconventional Reaction Pathways and Novel Transformations

Moving beyond traditional thermal reactions, future research should explore unconventional activation methods to unlock novel reactivity patterns for this compound. Photoredox catalysis and electrochemistry offer green and efficient alternatives for generating reactive intermediates under mild conditions.

Visible-light-driven photoredox catalysis can be used to facilitate radical-radical cross-coupling reactions. rsc.org For instance, this could enable the direct aminoalkylation or dimerization of the isatin core, leading to complex 3,3'-disubstituted bisoxindoles with vicinal quaternary centers. acs.org The development of photoredox-neutral processes could provide access to novel 3-hydroxy-2-oxindole derivatives. nih.gov

Electrosynthesis represents another promising frontier. Electrochemical methods can provide a sustainable and scalable platform for the functionalization of the dioxoindoline scaffold. emolecules.com Future studies could investigate the electrochemical dearomative difunctionalization of indole (B1671886) precursors to synthesize this compound derivatives, or the electro-oxidative coupling of the parent compound with various nucleophiles. dergipark.org.tr

Furthermore, the application of this compound in multicomponent reactions (MCRs) is a largely unexplored area that holds immense potential for generating molecular diversity. researchgate.netresearchgate.netnih.gov Designing novel MCRs that incorporate this specific isatin derivative could rapidly produce libraries of complex heterocyclic compounds, such as spirooxindoles, in a single synthetic step. researchgate.netnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of this compound derivatives, the integration of modern automation and continuous manufacturing technologies is essential. Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. scispace.com